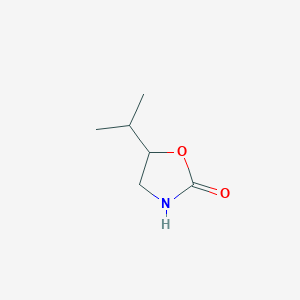
4-chloro-2-(oxolan-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(oxolan-3-yl)pyrimidine, also known as 4-chloro-2-oxopyrimidine, is a heterocyclic compound that is used in various scientific research applications. It is a synthetic organic compound with a molecular formula of C4H4ClN2O. 4-Chloro-2-(oxolan-3-yl)pyrimidine is a colorless, crystalline solid with a melting point of 144-145°C. It is soluble in water, ethanol, and other organic solvents. It has a variety of applications in organic synthesis, as a reagent in biochemical research, and in pharmaceuticals.
科学的研究の応用
4-Chloro-2-(oxolan-3-yl)pyrimidine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amides and esters. It is also used as a catalyst in the synthesis of heterocyclic compounds and in the preparation of optical isomers. In addition, 4-Chloro-2-(oxolan-3-yl)pyrimidine is used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 4-Chloro-2-(oxolan-3-yl)pyrimidine is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules and form new compounds. This process is known as nucleophilic substitution. It is also believed that 4-Chloro-2-(oxolan-3-yl)pyrimidine can act as an inhibitor of enzymes, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(oxolan-3-yl)pyrimidine are not well understood. However, it is believed that this compound can act as an inhibitor of enzymes, which can affect the biochemical and physiological processes in the body. In addition, it is believed that this compound can interact with other molecules and form new compounds, which can have an effect on the body.
実験室実験の利点と制限
The use of 4-Chloro-2-(oxolan-3-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of synthesis reactions. However, it is also important to note that 4-Chloro-2-(oxolan-3-yl)pyrimidine is a hazardous material, and proper safety precautions must be taken when handling it.
将来の方向性
There are a number of potential future directions for research involving 4-Chloro-2-(oxolan-3-yl)pyrimidine. One possible direction is the development of new synthetic methods for the preparation of this compound. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound on the body. Finally, research could be done to explore the potential applications of this compound in the pharmaceutical industry.
合成法
The synthesis of 4-Chloro-2-(oxolan-3-yl)pyrimidine is a multistep process that involves the use of a variety of chemicals and reagents. The first step is the formation of an oxazole from an aldehyde and a primary amine. This is followed by a nucleophilic substitution reaction to yield 4-chloro-2-(oxolan-3-yl)pyrimidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(oxolan-3-yl)pyrimidine involves the reaction of 4-chloropyrimidine with oxirane in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloropyrimidine", "oxirane", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add oxirane dropwise to a solution of 4-chloropyrimidine in a suitable solvent (e.g. DMF) and base (e.g. potassium hydroxide) at room temperature.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product as a white solid." ] } | |
CAS番号 |
1159814-17-1 |
製品名 |
4-chloro-2-(oxolan-3-yl)pyrimidine |
分子式 |
C8H9ClN2O |
分子量 |
184.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



